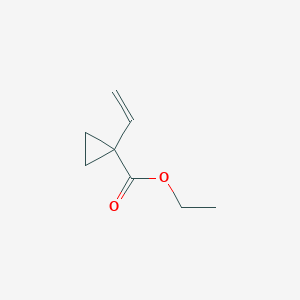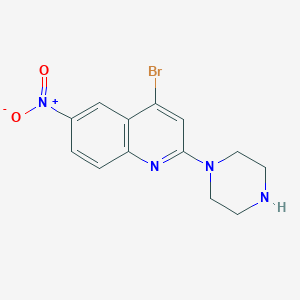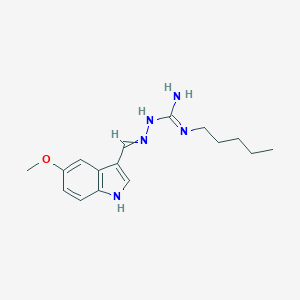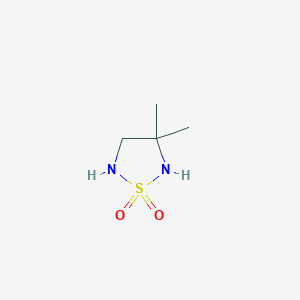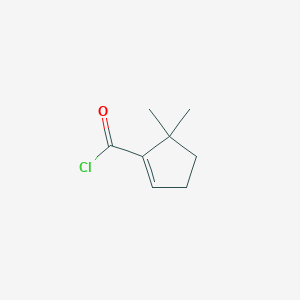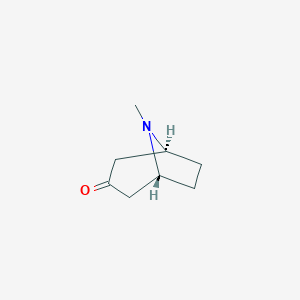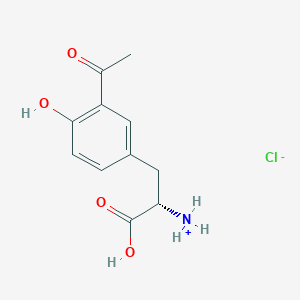
3-Acetyl-L-tyrosine Hydrochloride
概要
説明
3-Acetyl-L-tyrosine Hydrochloride is a derivative of the amino acid L-tyrosine It is characterized by the presence of an acetyl group attached to the third carbon of the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-L-tyrosine Hydrochloride typically involves the acetylation of L-tyrosine. The process begins with the protection of the amino group of L-tyrosine, followed by the introduction of the acetyl group at the third carbon position. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt. Common reagents used in this synthesis include acetic anhydride, hydrochloric acid, and protecting agents such as tert-butyloxycarbonyl (Boc) or benzyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The final product is typically purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 3-Acetyl-L-tyrosine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives
科学的研究の応用
3-Acetyl-L-tyrosine Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of non-natural amino acids and peptides.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of 3-Acetyl-L-tyrosine Hydrochloride involves its interaction with various molecular targets. The acetyl group can modify the activity of enzymes and proteins by altering their structure and function. This compound can also participate in signaling pathways by acting as a substrate for enzymes such as tyrosine kinases, which phosphorylate tyrosine residues in proteins .
類似化合物との比較
L-tyrosine: The parent compound, which lacks the acetyl group.
N-Acetyl-L-tyrosine: Another acetylated derivative, but with the acetyl group attached to the amino group.
L-DOPA: A precursor to neurotransmitters, structurally similar but with a hydroxyl group on the benzene ring.
Uniqueness: 3-Acetyl-L-tyrosine Hydrochloride is unique due to its specific acetylation at the third carbon, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with enzymes and proteins, making it valuable for specific research and industrial applications .
特性
IUPAC Name |
(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIDLAFUWATILA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




